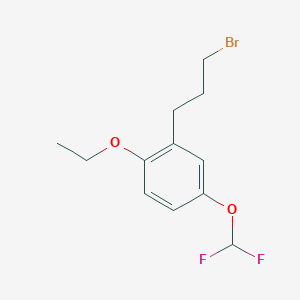
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene is an organic compound with a complex structure that includes bromine, fluorine, and ethoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The bromopropyl group can be introduced through a bromination reaction, while the difluoromethoxy and ethoxy groups can be added using appropriate reagents and conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bonds in the benzene ring can participate in addition reactions with suitable reagents.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene include:
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethoxybenzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and applications.
Actividad Biológica
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene, with the molecular formula C12H15BrF2O2 and a molecular weight of approximately 309.15 g/mol, is an organic compound notable for its complex structure featuring a benzene ring substituted with a bromopropyl group, a difluoromethoxy group, and an ethoxy group. This unique arrangement of functional groups contributes to its distinct chemical properties and potential applications in medicinal chemistry and organic synthesis.
The compound is characterized by its ability to interact with various biological targets, particularly enzymes and receptors. Its mechanism of action often involves the formation of covalent bonds with nucleophilic sites on proteins, leading to either inhibition or activation of enzymatic activities. This property is crucial for biochemical studies, especially in enzyme inhibition assays and receptor binding studies.
Structural Analysis
| Property | Value |
|---|---|
| Molecular Formula | C12H15BrF2O2 |
| Molecular Weight | 309.15 g/mol |
| Purity | ≥ 98% |
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interactions with specific enzymes and receptors. These interactions are critical for understanding its biological effects and therapeutic potential.
Mechanism of Action:
- Enzyme Interaction: The compound forms covalent bonds with nucleophilic sites on proteins, which can result in the inhibition or activation of enzymatic functions.
- Receptor Binding: It has been shown to bind effectively to certain receptors, influencing various biological pathways.
Case Studies and Research Findings
Recent studies have focused on the compound's efficacy in different biological contexts:
-
Enzyme Inhibition Assays:
- In vitro studies demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
-
Receptor Binding Studies:
- Research has indicated that this compound binds to neurotransmitter receptors, potentially influencing neurological functions. This opens avenues for exploring its role in treating neurodegenerative diseases.
-
Comparative Studies:
- Comparisons with structurally similar compounds have revealed variations in biological activity based on different substituents. For instance:
Compound Name Unique Features 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene Enhanced lipophilicity compared to ethoxy variant 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene Different electronic properties due to sulfur
- Comparisons with structurally similar compounds have revealed variations in biological activity based on different substituents. For instance:
Future Directions
Ongoing research aims to further elucidate the full range of biological effects and therapeutic applications of this compound. Investigations are focusing on:
- Mechanistic Studies: Understanding the detailed mechanisms by which the compound interacts with biological targets.
- Therapeutic Applications: Exploring its potential as a therapeutic agent in various diseases, particularly those involving metabolic and neurological pathways.
Propiedades
Fórmula molecular |
C12H15BrF2O2 |
|---|---|
Peso molecular |
309.15 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-4-(difluoromethoxy)-1-ethoxybenzene |
InChI |
InChI=1S/C12H15BrF2O2/c1-2-16-11-6-5-10(17-12(14)15)8-9(11)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
Clave InChI |
SWBLPHZDRYVWRG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)OC(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















